4-(4-Methylpyridin-3-yl)benzoic acid
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Overview
Description
4-(4-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-methylpyridin-3-yl group
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular functions .
Pharmacokinetics
It’s known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially influence the bioavailability of 4-(4-Methylpyridin-3-yl)benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Methylpyridin-3-yl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(4-Methylpyridin-3-yl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(4-Pyridinyl)benzoic acid: Lacks the methyl group on the pyridine ring, resulting in different packing and porosity properties in coordination networks.
4-(3-Carboxyphenyl)pyridine: Similar structure but with the carboxyl group on the pyridine ring, leading to different reactivity and applications.
Uniqueness
4-(4-Methylpyridin-3-yl)benzoic acid is unique due to the presence of the methyl group on the pyridine ring, which influences its chemical reactivity and the properties of its coordination complexes. This structural feature allows for the formation of non-interpenetrated porous frameworks with specific adsorption and catalytic properties .
Properties
IUPAC Name |
4-(4-methylpyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-6-7-14-8-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMVWXEOCVVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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